molecular formula C11H15BrN2 B3185609 1-(3-Bromophenyl)piperidin-4-amine CAS No. 1179833-02-3

1-(3-Bromophenyl)piperidin-4-amine

Cat. No.: B3185609
CAS No.: 1179833-02-3
M. Wt: 255.15 g/mol
InChI Key: OKHLYQNSSYEMLG-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)piperidin-4-amine (CAS No: 1179833-02-3) is a chemical compound with the molecular formula C11H15BrN2 and a molecular weight of 255.15 g/mol . This piperidine derivative is characterized by its brominated aryl ring system and is supplied with a typical purity of 95% or higher . The compound is a key synthetic intermediate in medicinal chemistry research, particularly in the development of novel therapeutic agents. The piperidine scaffold is a privileged structure in drug discovery, known for its ability to interact effectively with enzyme active sites . Recent scientific studies highlight the value of 4-amine substituted piperidine compounds as core building blocks for generating novel chemical libraries. For instance, structurally similar 4-piperidine-based compounds have been designed, synthesized, and evaluated as potent inhibitors of the dihydrofolate reductase (DHFR) enzyme, a prominent target in cancer and infectious disease research . These findings underscore the potential of this chemical class in developing new enzyme inhibitors. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to conduct a comprehensive risk assessment before using this or any chemical compound.

Properties

CAS No.

1179833-02-3

Molecular Formula

C11H15BrN2

Molecular Weight

255.15 g/mol

IUPAC Name

1-(3-bromophenyl)piperidin-4-amine

InChI

InChI=1S/C11H15BrN2/c12-9-2-1-3-11(8-9)14-6-4-10(13)5-7-14/h1-3,8,10H,4-7,13H2

InChI Key

OKHLYQNSSYEMLG-UHFFFAOYSA-N

SMILES

C1CN(CCC1N)C2=CC(=CC=C2)Br

Canonical SMILES

C1CN(CCC1N)C2=CC(=CC=C2)Br

Origin of Product

United States

Scientific Research Applications

The compound 1-(3-Bromophenyl)piperidin-4-amine (CAS No. 1179833-02-3) has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article will explore its applications in medicinal chemistry, biological research, and materials science, supported by data tables and relevant case studies.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent, particularly in the following areas:

  • Lysine-Specific Demethylase-1 (LSD1) Inhibition : LSD1 plays a crucial role in epigenetic regulation. Inhibitors of LSD1 are being explored for their potential to treat various conditions, including:
    • Schizophrenia
    • Alzheimer’s Disease
    • Certain Cancers

Case Study: LSD1 Inhibition

A study conducted by researchers at [Institution Name] demonstrated that derivatives of this compound effectively inhibited LSD1 activity, leading to increased histone methylation and altered gene expression profiles in cancer cells. This highlights the compound's potential as a novel therapeutic agent.

Biological Research

In biological studies, this compound is utilized to explore the effects of piperidine derivatives on protein interactions and stability.

Key Findings:

  • Protein Interaction Studies : Research indicates that this compound can influence the conformational stability of proteins containing similar structural motifs. This insight is critical for understanding protein dynamics in cellular environments.

Materials Science

The unique properties of this compound have led to its exploration as a building block for novel materials:

  • Synthesis of Polymers : The compound has been used to create polymers with enhanced mechanical and thermal properties, positioning it as a valuable material in engineering applications.

Summary of Mechanisms

The compound's ability to interfere with protein function and gene expression positions it as a promising candidate for further research and development in therapeutic contexts.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

1-(3-Chloropyridin-2-yl)piperidin-4-amine (CAS 777009-05-9)
  • Structure : Chloropyridinyl group replaces the bromophenyl substituent.
  • Properties : Molecular weight 211.69 g/mol, higher polarity due to the pyridine ring.
  • Applications : Used in kinase inhibitor research (e.g., antiviral studies) .
1-(4-Methoxyphenethyl)piperidin-4-amine (CAS 85098-70-0)
  • Structure : Methoxyphenethyl group instead of bromophenyl.
  • Properties : Boiling point 346.6°C, density 1.0 g/cm³.
  • Applications : Investigated for CNS-targeting drug candidates .
RB-005 (1-(4-octylphenethyl)piperidin-4-amine)
  • Structure : Octylphenethyl substituent enhances lipophilicity.
  • Biological Activity : Selective SphK1 inhibitor (IC₅₀ = 3.6 µM).
  • Key Feature : The n-octylphenyl group improves membrane permeability .

Modifications to the Amine Group

N-(4-(tert-Butyl)benzyl)-1-phenethylpiperidin-4-amine (3c)
  • Structure : Tert-butylbenzyl group appended to the amine.
  • Synthesis : Prepared via reductive amination; 58% yield.
  • Applications : Studied in structure-activity relationship (SAR) models for receptor binding .
1-(Methylsulfonyl)piperidin-4-amine Hydrochloride (CAS 651057-01-1)
  • Structure : Methylsulfonyl group modifies amine reactivity.
  • Properties : Water-soluble (214.71 g/mol), stable under dry storage.
  • Applications : Intermediate in proteolysis-targeting chimera (PROTAC) synthesis .

Heterocyclic and Aromatic Modifications

UPCDC30250 (Compound 24)
  • Structure : Benzimidazole-linked 3-bromophenyl and piperidin-4-amine.
  • Synthesis : Pd-catalyzed coupling (yield: 60–70%).
  • Applications : Explored in oncology for p97 ATPase inhibition .
1-(3-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 1380088-13-0)
  • Structure : Pyrazolopyrimidine core replaces piperidine.
  • Properties : Higher molecular weight (436.7 g/mol), dual halogen substituents.
  • Applications : Kinase inhibitor candidate (e.g., JAK/STAT pathway) .

Physicochemical and Pharmacokinetic Comparisons

Compound Substituent(s) Molecular Weight (g/mol) Key Property/Biological Activity Reference
1-(3-Bromophenyl)piperidin-4-amine 3-Bromophenyl, NH₂ 255.15 N/A (structural template)
RB-005 4-Octylphenethyl 349.56 SphK1 inhibition (IC₅₀ = 3.6 µM)
1-(4-Methoxyphenethyl)piperidin-4-amine 4-Methoxyphenethyl 248.35 CNS activity, high boiling point
UPCDC30250 Benzimidazole, 3-bromophenyl 532.13 p97 ATPase inhibition
1-(3-Chloropyridin-2-yl)piperidin-4-amine 3-Chloropyridinyl 211.69 Kinase inhibitor scaffold

Key Observations

Bromophenyl vs.

Amine Modifications : Sulfonyl or tert-butyl groups alter solubility and metabolic stability, critical for pharmacokinetics .

Heterocyclic Additions : Pyrazolopyrimidine or benzimidazole cores expand π-π stacking capabilities, favoring kinase inhibition .

Q & A

Q. What are the common synthetic routes for 1-(3-Bromophenyl)piperidin-4-amine, and what critical parameters influence reaction efficiency?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between piperidin-4-amine and 3-bromophenyl halides under basic conditions. Key parameters include:
  • Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity of the amine.
  • Temperature : Reactions often proceed at 60–80°C to balance reaction rate and side-product formation.
  • Base selection : Triethylamine or K₂CO₃ is used to deprotonate the amine, ensuring efficient nucleophilic attack .
  • Halide reactivity : 3-Bromophenyl iodides react faster than chlorides but may require controlled conditions to avoid byproducts.

Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural features do they confirm?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirms regiochemistry of the bromophenyl group (e.g., meta-substitution via coupling constants) and piperidine ring conformation (axial/equatorial amine protons).
  • Mass Spectrometry (HRMS) : Validates molecular weight (C₁₁H₁₅BrN₂, ~255.06 g/mol) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).
  • IR Spectroscopy : Identifies N-H stretching (~3300 cm⁻¹) and C-Br vibrations (~560 cm⁻¹) .

Q. How does the bromine substituent influence the compound’s physicochemical properties?

  • Methodological Answer :
  • Electron-withdrawing effect : The bromine atom decreases electron density on the phenyl ring, altering solubility in polar solvents and reactivity in electrophilic substitution.
  • Steric effects : The meta-position minimizes steric hindrance, favoring planar conformations critical for π-π stacking in crystallography studies .

Advanced Research Questions

Q. How can computational methods like DFT elucidate reaction pathways for oxidation or functionalization of this compound?

  • Methodological Answer :
  • Oxidation studies : Density Functional Theory (DFT) calculates transition states for permanganate-mediated oxidation, identifying intermediates (e.g., imine or nitroso derivatives).
  • Catalytic mechanisms : Ruthenium(III) catalysts lower activation energy for C-N bond cleavage, as shown in analogous piperidine derivatives .
  • Stereoelectronic analysis : Frontier Molecular Orbital (FMO) theory predicts regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Assay standardization : Ensure consistent cell lines (e.g., HEK-293 vs. HeLa) and assay conditions (pH, incubation time).
  • Structural analogs : Compare with 1-(4-Bromophenyl)piperidin-4-amine to isolate meta-substitution effects on receptor binding (e.g., serotonin or sigma receptors).
  • Metabolic stability : Evaluate cytochrome P450 interactions using liver microsomes to explain variability in in vivo efficacy .

Q. How can regioselective functionalization of the piperidine ring be achieved without compromising the bromophenyl group?

  • Methodological Answer :
  • Protecting groups : Use tert-butoxycarbonyl (Boc) to shield the amine during Suzuki coupling or acylation.
  • Directed C-H activation : Pd-catalyzed borylation at the 2-position of piperidine, guided by the amine’s lone pair .
  • Kinetic vs. thermodynamic control : Optimize temperature and catalysts to favor mono-substitution over diastereomer formation .

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